Ethyl (2R)-2-(hydroxyamino)propanoate
Description
Ethyl (2R)-2-(hydroxyamino)propanoate is a chiral ester characterized by a hydroxyamino (-NHOH) group at the β-position of the propanoate backbone. Its stereochemistry (R-configuration) and functional groups confer unique reactivity, making it valuable in synthesizing heterocyclic compounds and bioactive molecules. For instance, Konstantinova et al.
Properties
CAS No. |
120049-41-4 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
ethyl (2R)-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C5H11NO3/c1-3-9-5(7)4(2)6-8/h4,6,8H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
WDYSSBPZPQWYSS-SCSAIBSYSA-N |
SMILES |
CCOC(=O)C(C)NO |
Isomeric SMILES |
CCOC(=O)[C@@H](C)NO |
Canonical SMILES |
CCOC(=O)C(C)NO |
Synonyms |
D-Alanine, N-hydroxy-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The hydroxyamino group in this compound enables nucleophilic reactivity, facilitating heterocycle formation, unlike keto or cyano derivatives.
- Stereochemistry (R-configuration) is critical for bioactivity in compounds like fenoxaprop-P-ethyl and Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate .
Physicochemical Properties
| Property | This compound | Ethyl 2-oxopropanoate | Ethyl 2-methylpropanoate |
|---|---|---|---|
| Boiling Point | Likely high (polar functional groups) | Moderate | Low (volatile ester) |
| Solubility | Polar solvents (e.g., DMSO, water) | Moderate in ethanol | Hydrophobic |
| Stability | Sensitive to oxidation (NHOH group) | Stable | Stable |
Analytical Data
- NMR Spectroscopy: this compound: Hydroxyamino protons show distinct shifts (δ ~5–6 ppm), while methyl groups resonate near δ 1.2–1.5 ppm . Ethyl 2-methylpropanoate: Simpler spectrum with methyl resonances at δ 1.0–1.3 ppm and ester carbonyl at δ ~170 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions for phosphonates and cyano derivatives (e.g., m/z 256 [M + Na]⁺ for Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate) .
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